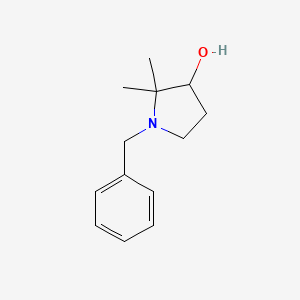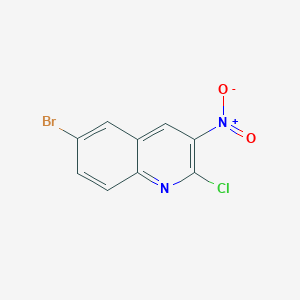
6-Bromo-2-chloro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 . It is a solid substance and has a molecular weight of 287.5 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H4BrClN2O2/c10-6-1-2-7-5 (3-6)4-8 (13 (14)15)9 (11)12-7/h1-4H .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . They are often functionalized for biological and pharmaceutical activities .Physical and Chemical Properties Analysis
This compound is a solid substance . The compound has a molecular weight of 287.5 .科学的研究の応用
Synthesis of Potential Prodrug Systems
6-Bromo-2-chloro-3-nitroquinoline has been investigated as a key intermediate in the synthesis of novel 2-aryl-5-nitroquinolines, aimed at developing potential prodrug systems for bioreductive activation. This research demonstrated a method involving vicarious nucleophilic substitution, hydrolysis, reduction, and palladium-catalysed Suzuki coupling, showcasing the compound's utility in creating sophisticated chemical structures with potential therapeutic applications (Couch et al., 2008).
Development of Novel Chelating Ligands
The compound has also been utilized in the Friedländer synthesis approach to generate novel chelating ligands. This process involved the nitration of 3-bromobenzaldehyde followed by reduction and condensation reactions, leading to the creation of bidentate and tridentate 6-bromoquinoline derivatives. These derivatives have shown promise in forming biquinolines or being transformed into alkynyl derivatives, with investigations into their optical properties revealing high emission quantum yields, indicating potential applications in materials science and photophysics (Hu et al., 2003).
Key Intermediate for PI3K/mTOR Inhibitors
Research has highlighted the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an important intermediate in the development of PI3K/mTOR inhibitors. This compound represents a critical step in the synthesis of quinoline inhibitors, showcasing the role of this compound in the creation of compounds with potential cancer therapeutic effects (Lei et al., 2015).
Synthesis Optimization and Yield Improvement
Further research has been conducted on optimizing the synthesis of 6-bromoquinoline from precursors such as 4-bromoaniline and glycerol, exploring the effects of oxidants, reaction time, and pH adjustments. This study not only improved the yield of 6-bromoquinoline but also contributed to a deeper understanding of the synthetic pathways and conditions necessary for efficient production of this compound, underscoring its significance in various research and industrial contexts (Wei, 2011).
Novel Photolabile Protecting Group
This compound derivatives have been explored for their potential as photolabile protecting groups. Specifically, brominated hydroxyquinoline derivatives have demonstrated greater single photon quantum efficiency compared to other photolabile groups, along with sensitivity to multiphoton-induced photolysis suitable for in vivo use. This research opens new avenues for the use of these compounds in controlled drug release and photopharmacology, highlighting their versatility beyond traditional applications (Fedoryak & Dore, 2002).
作用機序
Safety and Hazards
The compound is associated with certain hazards. It is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity is a promising future direction .
特性
IUPAC Name |
6-bromo-2-chloro-3-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-2-7-5(3-6)4-8(13(14)15)9(11)12-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNVKAXQIQJPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754990-23-3 |
Source


|
| Record name | 6-BROMO-2-CHLORO-3-NITROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)
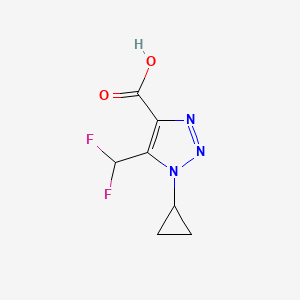
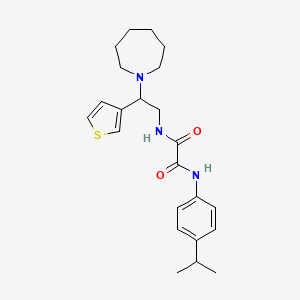
![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)
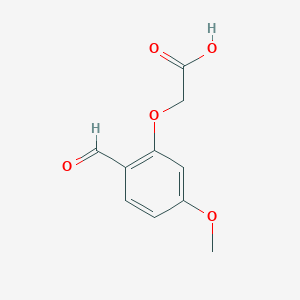
![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
